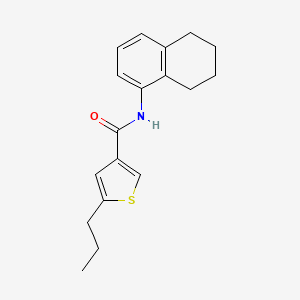![molecular formula C18H22N4O2 B6009678 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B6009678.png)
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone, typically involves multiple steps. One common method includes the formation of a domino imine, followed by intramolecular annulation, and then a Ugi-azide reaction . These reactions often require specific conditions such as controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-throughput screening and continuous flow chemistry can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including antitumor and kinase inhibitory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, gene expression, and metabolic pathways . The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione: Known for its antimicrobial and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibitory activity.
Cyclo(leucyloprolyl): Used in research and as a flavoring agent in the food industry.
Uniqueness
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone is unique due to its specific structure, which combines a pyrrolopyrazine scaffold with a pyrazolylmethanone group.
Properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(22-10-9-21-8-4-5-15(21)12-22)17-11-14(19-20-17)13-24-16-6-2-1-3-7-16/h1-3,6-7,11,15H,4-5,8-10,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOOEFXPFKOTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=NNC(=C3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6009602.png)
![3-[(2-Phenylquinazolin-4-yl)amino]propan-1-ol](/img/structure/B6009623.png)
![N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6009627.png)
![2-[3-(2-isoxazolidinyl)propanoyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6009628.png)
![ethyl 4-({1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}amino)-1-piperidinecarboxylate](/img/structure/B6009637.png)
![2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B6009652.png)

![1-[2-({[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-3-piperidinol](/img/structure/B6009665.png)
![methyl 1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinecarboxylate](/img/structure/B6009667.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-isopropyl-3-pyrrolidinyl)methyl]methylamine](/img/structure/B6009680.png)
![2-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B6009685.png)
![1-{2-[2-(4-methylpentyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6009701.png)
![2-[4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B6009705.png)
![4-isobutyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6009706.png)
